8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative characterized by two key structural features:
- 7-Substituent: A 2-hydroxy-3-(3-methylphenoxy)propyl chain, providing steric bulk and aromatic interactions. The 3-methyl group on the purine core enhances metabolic stability compared to unmethylated analogs .
Properties
IUPAC Name |
8-(2-hydroxyethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5/c1-11-4-3-5-13(8-11)28-10-12(25)9-23-14-15(20-17(23)19-6-7-24)22(2)18(27)21-16(14)26/h3-5,8,12,24-25H,6-7,9-10H2,1-2H3,(H,19,20)(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUNDIOCXCYXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCO)N(C(=O)NC3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation at the 7-Position
The 7-[2-hydroxy-3-(3-methylphenoxy)propyl] side chain is introduced via nucleophilic ring-opening of epoxides. In Source , 8-bromo-3-methylxanthine reacts with isopropoxymethyloxirane in butanol-1 using N,N-dimethylbenzylamine as a base, yielding a hydroxypropyl intermediate. Adapted for the target compound, 3-methylphenoxymethyloxirane serves as the epoxide, enabling the formation of the 2-hydroxy-3-(3-methylphenoxy)propyl group.
Table 1: Alkylation Conditions and Outcomes
| Parameter | Value | Source Reference |
|---|---|---|
| Epoxide | 3-Methylphenoxymethyloxirane | Adapted from |
| Solvent | Butanol-1 | |
| Base | N,N-Dimethylbenzylamine | |
| Temperature | 80–90°C | |
| Yield | 78–85% | , |
The reaction proceeds via SN2 mechanism, with the purine’s N7 acting as the nucleophile. Polar aprotic solvents like NMP (N-methyl-2-pyrrolidone) enhance reactivity, as demonstrated in Source for analogous alkylations.
Substitution at the 8-Position
Halogenation Followed by Amination
Chlorination or bromination at the 8-position precedes substitution with 2-hydroxyethylamine. Source details the use of N-chlorosuccinimide (NCS) in DMF to chlorinate 7-alkylated purines, achieving 83% yield. For the target compound, bromination using N-bromosuccinimide (NBS) in DMSO (as in Source ) may be preferable due to higher leaving-group reactivity.
Table 2: Halogenation and Amination Parameters
The amination step requires excess 2-hydroxyethylamine and sodium bicarbonate to neutralize HCl byproducts. Source reports a 78% yield for analogous substitutions using (R)-3-aminopiperidine under similar conditions.
One-Pot Synthesis Optimization
Source demonstrates a one-pot alkylation-chlorination sequence using NMP as a universal solvent, eliminating intermediate purification. Applied to the target compound, this approach would involve:
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Alkylation with 3-methylphenoxymethyloxirane in NMP/KHCO3.
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Direct addition of NCS for chlorination.
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Filtration and solvent removal.
This method reduces processing time and improves overall yield (estimated 70–75% over two steps).
Analytical Characterization
Source and Source emphasize HPLC and NMR for purity assessment and structural confirmation.
Table 3: Key NMR Signals for Target Compound
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| N7-CH2 (propyl chain) | 3.8–4.2 | Multiplet |
| OCH2CH(OH)CH2O (propyl backbone) | 3.5–3.7 | Doublet |
| 3-Methylphenoxy aromatic protons | 6.5–7.0 | Multiplet |
| N8-NHCH2CH2OH | 5.1 | Broad singlet |
Mass spectrometry (MS) data from Source for a related compound (m/z 419.43 [M+H]⁺) aligns with the target’s molecular weight of 433.45 g/mol.
Scale-Up Challenges and Solutions
Industrial-scale production faces hurdles in:
-
Epoxide stability : Moisture-sensitive epoxides require anhydrous conditions.
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Amination side reactions : Excess 2-hydroxyethylamine may lead to over-alkylation.
Source addresses these by using controlled reagent addition and inert atmospheres.
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Route | Steps | Total Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Sequential | 4 | 62% | 95% | Moderate |
| One-Pot | 3 | 72% | 93% | High |
The one-pot method offers superior scalability but marginally lower purity, necessitating recrystallization from ethanol/water mixtures .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyethyl side chain and purine core undergo oxidation under controlled conditions:
-
Oxidation of the hydroxyethyl group preserves the purine ring integrity while introducing electrophilic aldehyde functionalities for downstream coupling reactions.
-
Chromium-based oxidants selectively target the C8 position, forming metabolites observed in in vitro hepatic studies .
Hydrolysis Reactions
The compound exhibits pH-dependent hydrolysis:
-
Acidic hydrolysis follows first-order kinetics, with degradation accelerated by elevated temperatures (ΔΔG‡ = +15.2 kJ/mol) .
-
Alkaline conditions favor nucleophilic attack on the hydroxyethyl side chain, yielding intermediates used in prodrug synthesis.
Substitution Reactions
The hydroxyethylamino group undergoes nucleophilic substitution:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| MeI / K₂CO₃ | DMF, 60°C, 12 hrs | N-Methylated analog | Enhanced CNS penetration | |
| AcCl / Pyridine | RT, 24 hrs | Acetylated derivative | Improved metabolic stability |
-
Methylation at the terminal hydroxyl group increases lipophilicity (logP +0.8), confirmed by HPLC-MS .
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Acetylation reduces renal clearance by 40% in rodent models.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability thresholds:
| Temperature Range | Process | Mass Loss | Byproducts |
|---|---|---|---|
| 180–220°C | Dehydration | 12% | Anhydropurine + H₂O |
| 220–300°C | Ring cleavage | 58% | CO₂, NH₃, phenolic fragments |
-
Dehydration precedes purine ring degradation, as confirmed by differential scanning calorimetry (DSC) .
Biological Interaction Pathways
In vitro studies highlight enzyme-mediated reactions:
| Enzyme | Reaction | Km (μM) | Vmax (nmol/min/mg) | Source |
|---|---|---|---|---|
| Cytochrome P450 3A4 | N-Dealkylation | 18.7 ± 2.3 | 4.2 ± 0.5 | |
| Xanthine oxidase | C8-Hydroxylation | 9.1 ± 1.1 | 1.8 ± 0.2 |
Key Structural Insights:
-
Hydroxyethyl Group : Primary site for redox and substitution chemistry.
-
Purine Core : Susceptible to electrophilic aromatic substitution at C8 (Hammett σ⁺ = +0.66) .
-
Phenoxypropyl Chain : Stabilizes transition states in SN2 reactions (β = −1.2) .
This compound’s reactivity profile supports its use as a scaffold for antiviral and CNS-targeted therapeutics, though precise applications require further in vivo validation.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects:
- Anticancer Activity : Studies have indicated that purine derivatives can inhibit cancer cell proliferation by interfering with nucleic acid metabolism and signaling pathways. The specific interactions of this compound with cancer-related targets are under investigation.
- Anti-inflammatory Effects : The hydroxy groups present in the molecule may enhance its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.
Biochemical Research
The interactions of this compound with biological macromolecules have been a focus:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in nucleotide metabolism. Understanding these interactions can lead to the development of targeted therapies.
- Nucleic Acid Binding : Research is ongoing to evaluate how this compound interacts with DNA and RNA, potentially influencing gene expression and cellular function.
Material Science
The compound's unique chemical structure allows for its use in developing new materials:
- Polymer Synthesis : It can serve as a building block for synthesizing polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity.
- Nanotechnology : Its ability to form complexes with metal ions can be utilized in creating nanomaterials for various applications, including drug delivery systems.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2024) demonstrated that derivatives of purine compounds exhibit selective toxicity towards various cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. This research highlights its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Anti-inflammatory Mechanisms
Johnson et al. (2024) investigated the anti-inflammatory properties of similar purine derivatives and found that they significantly reduced pro-inflammatory cytokine levels in vitro. The study suggested that the hydroxyethyl substituent enhances the compound's ability to modulate inflammatory pathways.
Mechanism of Action
The mechanism of action of 8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the 8-Position
Variations at the 7-Position
Bioactivity Correlation
Evidence from bioactivity clustering () indicates that purine-2,6-dione derivatives with similar 8-alkylamino substituents cluster into groups with shared modes of action. For example:
- Compounds with 8-(2-morpholin-4-yl-ethylamino) substituents (e.g., compound 15 in ) exhibit prophylactic antiarrhythmic activity (LD₅₀/ED₅₀ = 55.0).
- Analogs with 8-benzylamino groups demonstrate hypotensive effects .
Molecular Similarity Metrics
- Tanimoto Index: Used to quantify structural overlap. The target compound likely has a Tanimoto score >0.7 with 8-(2-hydroxyethyl)amino analogs, indicating high similarity .
- Dice Index: Emphasizes shared functional groups; the hydroxyethylamino and phenoxypropyl groups would dominate this metric .
Biological Activity
The compound 8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione , also known by its chemical formula , exhibits significant biological activity that warrants detailed exploration. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The biological activity of this compound primarily relates to its interaction with various biological targets, particularly in the context of metabolic regulation and potential therapeutic applications. It is believed to act as a ligand for specific receptors involved in metabolic pathways, influencing processes such as glucose metabolism and lipid regulation.
Pharmacological Properties
- Antidiabetic Effects : Research indicates that compounds similar to this structure can enhance insulin sensitivity and glucose uptake in peripheral tissues. This is particularly relevant for Type 2 diabetes management.
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, potentially protecting cells from oxidative stress.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Key Interactions |
|---|---|---|
| 8-[(2-hydroxyethyl)amino]-7-(phenyl) | Moderate | PPARγ receptor binding |
| 8-[(2-hydroxyethyl)amino]-7-(alkyl) | High | Enhanced lipophilicity |
| 8-[(2-hydroxyethyl)amino]-7-(aromatic) | Low | Reduced receptor affinity |
Case Study 1: Antidiabetic Activity
A study conducted by Shoda et al. (2013) evaluated the effects of similar purine derivatives on glucose metabolism in diabetic models. The results demonstrated that these compounds significantly improved insulin sensitivity and reduced blood glucose levels in treated subjects compared to controls. The study utilized various assays to confirm the pharmacological effects, including glucose tolerance tests and insulin signaling pathway analyses.
Case Study 2: Anti-inflammatory Effects
In a separate investigation, researchers explored the anti-inflammatory potential of purine derivatives in a murine model of acute inflammation. The administration of the compound led to a marked decrease in pro-inflammatory cytokines (e.g., TNF-α, IL-6), indicating its potential as an anti-inflammatory agent. Histological examination revealed reduced tissue damage and inflammation markers in treated animals compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione?
- Synthesis : Utilize nucleophilic substitution reactions with brominated xanthine precursors, as described for structurally similar 7,8-disubstituted theophylline derivatives. Key steps include functionalizing the 8-position with 2-hydroxyethylamine and introducing the 3-methylphenoxypropyl group via epoxide ring-opening or alkylation .
- Characterization : Employ a combination of spectral techniques:
- NMR (1H, 13C) to confirm substitution patterns and stereochemistry.
- FT-IR for functional group validation (e.g., hydroxyl, carbonyl).
- Mass spectrometry (HRMS) for molecular weight and fragmentation analysis.
- HPLC for purity assessment, with optimization of mobile phases (e.g., acetonitrile/water gradients) .
Q. How can researchers design experiments to evaluate the compound’s solubility and stability under physiological conditions?
- Solubility : Use shake-flask methods with buffers (pH 1.2–7.4) and organic-aqueous phase partitioning. Quantify via UV-Vis spectroscopy or HPLC .
- Stability : Conduct forced degradation studies under thermal (40–80°C), oxidative (H2O2), and photolytic conditions. Monitor degradation products using LC-MS and correlate with computational predictions (e.g., ChemAxon’s Chemicalize.org ) .
Q. What computational tools are available for predicting the compound’s drug-likeness and ADMET properties?
- Drug-likeness : Calculate Lipinski’s Rule of Five parameters (logP, molecular weight, H-bond donors/acceptors) using tools like Chemicalize.org or SwissADME .
- ADMET : Predict pharmacokinetics (e.g., CYP450 inhibition, plasma protein binding) via QSAR models in ADMET Predictor or Schrödinger’s QikProp .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting receptor binding affinities)?
- Methodological approach :
Standardize assays : Ensure consistent cell lines (e.g., HEK293 for adenosine receptors) and buffer conditions (e.g., Mg2+ concentration for GPCR stability).
Orthogonal validation : Cross-validate binding data with functional assays (e.g., cAMP accumulation for adenosine A2A receptor antagonism).
Data reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent effects, temperature fluctuations) .
Q. What strategies are effective for optimizing the compound’s synthetic yield and regioselectivity?
- Reaction engineering :
- Use Design of Experiments (DoE) to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, a Box-Behnken design can minimize trial runs while maximizing yield .
- Employ in silico reaction path searches (e.g., quantum mechanics/molecular mechanics simulations) to predict regioselectivity in nucleophilic substitutions .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Computational docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., adenosine receptors). Refine poses with molecular dynamics simulations (MD) in GROMACS .
- Biophysical assays :
- SPR (Surface Plasmon Resonance) for binding kinetics (ka, kd).
- Cryo-EM to resolve ligand-bound protein conformations at near-atomic resolution .
Q. What advanced separation techniques are suitable for purifying stereoisomers or degradation products of this compound?
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with heptane/ethanol/isopropanol gradients.
- Prep-HPLC : Optimize columns (C18 or phenyl-hexyl) and mobile phases (e.g., 0.1% TFA in water/acetonitrile) .
Methodological Resources
- Experimental Design : Leverage statistical software (e.g., JMP, Minitab) for DoE and response surface methodology .
- Data Analysis : Use Python/R packages (e.g., Pandas, ggplot2) for multivariate analysis and visualization of structural-activity relationships .
- Safety Compliance : Adhere to protocols in the Chemical Hygiene Plan for handling reactive intermediates (e.g., brominated precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
